N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide
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Overview
Description
N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyano group, a carbamoyl group, and a methylphenyl group, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylamine with 1-cyano-1,2-dimethylpropyl isocyanate under controlled conditions to form an intermediate.
Carbamoylation: The intermediate is then subjected to carbamoylation using methyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the carbamoylated intermediate with 2-methylpropanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-ethylpropanamide
- N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylbutanamide
Uniqueness
Compared to similar compounds, N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the cyano group, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-4-methylphenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-12(2)18(25)22-15-8-7-14(5)16(9-15)21-10-17(24)23-19(6,11-20)13(3)4/h7-9,12-13,21H,10H2,1-6H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNJBCVCBRHPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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